molecular formula C9H10INO3 B15205965 Methyl 2-amino-4-iodo-5-methoxybenzoate

Methyl 2-amino-4-iodo-5-methoxybenzoate

Katalognummer: B15205965
Molekulargewicht: 307.08 g/mol
InChI-Schlüssel: SAHXZDPTZACVTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-4-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 g/mol . It is a derivative of benzoic acid and features an iodine atom, an amino group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-iodo-5-methoxybenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 2-amino-4-methoxybenzoate with iodine chloride in the presence of hydrogen chloride and lithium hydroxide monohydrate in ethanol . The reaction is typically carried out at low temperatures (around 5°C) to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-4-iodo-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-4-iodo-5-methoxybenzoate is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of methyl 2-amino-4-iodo-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and amino group play crucial roles in binding to these targets, leading to changes in their activity. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-4-iodo-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an iodine atom and an amino group allows for versatile modifications and applications in various research fields.

Eigenschaften

Molekularformel

C9H10INO3

Molekulargewicht

307.08 g/mol

IUPAC-Name

methyl 2-amino-4-iodo-5-methoxybenzoate

InChI

InChI=1S/C9H10INO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3

InChI-Schlüssel

SAHXZDPTZACVTR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.